![molecular formula C6H12S B13867362 1-(Methylthio)-3-methyl-2-butene CAS No. 5897-45-0](/img/structure/B13867362.png)
1-(Methylthio)-3-methyl-2-butene
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Overview
Description
1-(Methylthio)-3-methyl-2-butene is an organic compound with the molecular formula C6H12S. It is a sulfur-containing compound that belongs to the class of organosulfur compounds. This compound is known for its distinctive odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylthio)-3-methyl-2-butene can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-buten-1-ol with methanethiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient production with high yields. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)-3-methyl-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potential Applications
Given the available data, the potential applications of 1-(Methylthio)-3-methyl-2-butene can be inferred from related compounds and chemical reactions:
- Stabilizers for Polymers : Alkylated phenols, which share structural similarities with this compound, can be used as stabilizers for polymers, preventing deterioration from sunlight and atmospheric oxygen . These stabilizers are particularly useful in synthetic polymers prepared from conjugated dienes like isoprene and butadiene . The effective concentration of such antioxidants typically ranges from 0.05 to 5.0 percent by weight of the polymer .
- Synthesis of Marine Metabolites : Hydroquinones, which have structural features related to this compound, have been used as building blocks in the synthesis of biologically active marine metabolites such as ent-chromazonarol .
- Pharmaceutical Synthesis : Optically active halohydrins and styrene oxide derivatives, produced via the reduction of α-halo ketones, are used as key intermediates in the synthesis of chiral drugs containing the β-amino alcohol moiety .
- Component in Defensive Secretions : 3-Methyl-1-(methylthio)-2-butene has been identified as a component in the foul-smelling defensive secretion of two Ceroglossus species (Coleoptera, Carabidae) .
Data Table: Related Compounds and Their Applications
Chemical Reactions and Synthesis
The synthesis of compounds with similar structures often involves alkylation reactions. For instance, the alkylation of 4(methylthio)phenol with olefins like 2-methyl-1-propene can be performed at temperatures between 20°C and 100°C using a Friedel-Crafts type catalyst .
Example Reaction : Butylation of 4(methylthio)-meta-cresol
- Seventy-seven grams of 4(methylthio)-meta-cresol, 100 milliliters of toluene, and 4.0 grams of concentrated sulfuric acid are heated to 100°C .
- Isobutene is added over 3.5 hours .
- The catalyst is destroyed with aqueous sodium carbonate after butylation .
- The water layer is decanted, and the residue is heated to 150°C at 30 millimeters of mercury to remove volatiles .
- The product weighs 97.0 grams .
Spectral Data
While specific spectral data for this compound isn't provided in the search results, related compounds like Dimethoxy-2-(methylthio)benzene and 1-Methoxy-2-methyl-4-(methylthio)benzene are listed in spectral databases . This suggests that similar spectroscopic techniques (NMR, IR, Mass Spectrometry) could be applied to characterize this compound .
Mechanism of Action
The mechanism of action of 1-(Methylthio)-3-methyl-2-butene involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its sulfur atom plays a crucial role in its reactivity, allowing it to form stable intermediates and products. The pathways involved in its reactions are often influenced by the presence of catalysts and reaction conditions.
Comparison with Similar Compounds
3-Methyl-1-(methylthio)-2-butene: A closely related compound with similar structural features.
Dimethyl sulfide: Another sulfur-containing compound with different reactivity and applications.
Methanethiol: A simpler thiol with distinct chemical properties.
Uniqueness: 1-(Methylthio)-3-methyl-2-butene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
1-(Methylthio)-3-methyl-2-butene, also known as 3-methyl-1-(methylthio)-2-butene, is a sulfur-containing compound that has garnered attention for its biological activity, particularly in ecological and chemical defense contexts. This article reviews the biological properties of this compound, focusing on its role in insect defense mechanisms and potential applications in biocides.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₅H₁₂S
- CAS Number : 5897-45-0
The compound is characterized by a sulfur atom bonded to a methyl group, contributing to its distinct odor and biological activity.
Insect Defense Mechanisms
Research indicates that this compound plays a significant role in the defensive secretions of certain beetle species, particularly within the family Carabidae. For instance, it has been identified in the pygidial gland fluids of Ceroglossus buqueti and Ceroglossus magellanicus, where it contributes to the foul-smelling defensive secretions that deter predators .
Key Findings :
- Chemical Composition : The secretion contains a mixture of low-molecular-weight compounds, with this compound being a primary component .
- Evolutionary Implications : The presence of this compound suggests an evolutionary adaptation for chemical defense against predators, potentially linked to aposematic signaling (warning coloration) in these beetles .
Case Study 1: Defensive Secretions in Beetles
A study published in Chemoecology analyzed the chemical composition of defensive secretions from Ceroglossus species. The researchers utilized gas chromatography-mass spectrometry (GC-MS) to identify various compounds, including this compound. The findings indicated that this compound plays a crucial role in the beetles' ability to deter predation through its pungent odor and potential toxicity .
Compound | Role in Secretion | Detection Method |
---|---|---|
This compound | Primary defensive component | GC-MS |
Other Compounds | Various low molecular weight acids | GC-MS |
Case Study 2: Volatile Sulfur Compounds
Another study identified this compound as part of a new family of volatile sulfur compounds (VSCs) responsible for specific scents emitted by plants during their lifecycle. The research highlighted how these compounds' concentrations fluctuate during flowering and curing stages, suggesting ecological roles beyond insect defense .
Properties
CAS No. |
5897-45-0 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
3-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 |
InChI Key |
DMPDXBNHHLOMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSC)C |
Origin of Product |
United States |
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